trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)

Stille cross-coupling chemoselectivity benzylic halides

Chemoselectivity challenges arise when substrates contain both benzylic and aryl bromides, often forcing protection/deprotection sequences that lower yield and complicate workup. trans-PdBr(N-Succ)(PPh₃)₂ resolves this: • Exclusive Stille coupling at benzylic position without protecting the aryl bromide, eliminating regioisomeric mixtures. • 0.01-0.1 mol% catalyst loading achieves sub-1000 ppm residual Pd, meeting ICH Q3D limits before purification. • Compatible with MIDA boronates and alkenyl tosylates for iterative cross-coupling; substitutes HMPA-containing protocols with toluene at 60 °C.

Molecular Formula C40H34BrNO2P2Pd
Molecular Weight 809 g/mol
CAS No. 251567-28-9
Cat. No. B1602233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)
CAS251567-28-9
Molecular FormulaC40H34BrNO2P2Pd
Molecular Weight809 g/mol
Structural Identifiers
SMILESC1CC(=O)N=C1[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]
InChIInChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2
InChIKeyKYQYWUJRFOCJEW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-PdBr(N-Succ)(PPh₃)₂: Overview of a Benzylic and Alkenyl Cross-Coupling Precatalyst


trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II), frequently abbreviated as trans-PdBr(N-Succ)(PPh₃)₂ or Pd(PPh₃)₂(N-Succ)Br, is a well-defined, neutral palladium(II) precatalyst that carries one bromide, one N-bonded succinimidate, and two triphenylphosphine ligands in a square-planar geometry [1]. The complex is air-, light-, and moisture-stable, and it activates under reaction conditions to generate the active Pd⁰ species without requiring exogenous phosphine ligands or strong bases [2]. Its primary documented applications are in Suzuki–Miyaura and Stille cross-coupling reactions, particularly those involving benzylic, allylic, and alkenyl coupling partners [3][4].

Cross-Coupling Workflow Suzuki–Miyaura and Stille couplings with benzylic, allylic, and alkenyl partners
Activation Pathway Generates active Pd⁰ species without exogenous phosphine ligands or strong bases
Handling Air-, light-, and moisture-stable solid simplifies benchtop workflows

Why Generic Pd Catalysts Cannot Match Its Chemoselectivity


Substituting trans-PdBr(N-Succ)(PPh₃)₂ with common palladium sources such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or even the closely related PdBr₂(PPh₃)₂ introduces measurable losses in chemoselectivity and often necessitates additives that complicate workup [1]. The N-bonded succinimidate ligand is not a spectator; it actively tunes the electronic character of the palladium center and suppresses off-pathway protodeboronation when sensitive boronic acids are employed [2]. In direct competition experiments, replacing the succinimidate with a benzyl or a second bromide ligand erases the marked preference for benzylic over aryl bromide coupling, demonstrating that the ligand identity—not merely the palladium oxidation state—governs the selectivity profile observed for this precatalyst [1].

Chemoselectivity Loss Replacement with Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may erase benzylic-vs-aryl selectivity, yielding regioisomeric mixtures.
Protodeboronation Increase Absence of the N-succinimidate ligand can promote off-pathway protodeboronation of sensitive boronic acids.
Additive Burden Generic catalysts often require HMPA or ancillary ligands, complicating purification and EHS compliance.

Selectivity, Loading, and Substrate Scope Benchmarks


Benzyl vs. Aryl Bromide Chemoselectivity in Stille Coupling

In a competition experiment between benzyl bromide and bromobenzene (1 equiv each) reacting with Z-3-(tributylstannyl)propenoic acid ethyl ester (Z-10), the trans-PdBr(N-Succ)(PPh₃)₂ precatalyst (1) gave exclusively the benzyl-coupled product Z-29 in high yield (entry 1, Table 2) [1]. Under identical conditions, PdBr(PPh₃)₂(benzyl) (31) delivered a ~1:2.25 mixture of Z-29 and the aryl-coupled product Z-30, while PdBr₂(PPh₃)₂ (32) yielded predominantly aryl-coupled product 30 as a mixture of E/Z isomers in poor yield (entry 3, Table 2) [1]. The succinimidate ligand is therefore essential for the selective activation of the Csp³–Br bond.

Chemoselectivity
Head-to-head
Exclusive benzyl-coupled product (high yield) vs. regioisomeric mixtures from PdBr(PPh₃)₂(benzyl) or PdBr₂(PPh₃)₂.
Supports selective Csp³–Br coupling workflow.
5 mol% Pd, toluene, 60 °C, Stille conditions.
Stille cross-coupling chemoselectivity benzylic halides

Ultra-Low Catalyst Loading in Diarylmethane Synthesis

trans-PdBr(N-Succ)(PPh₃)₂ mediates the Suzuki–Miyaura coupling of arylboronic acids with benzyl halides at catalyst loadings as low as 0.01–0.1 mol% and moderate temperatures of 60–80 °C [1]. Under these conditions, 1-benzyl-3-nitrobenzene was isolated at 96% yield with 0.1 mol% Pd, and 1-benzyl-4-fluorobenzene at 88% yield, demonstrating high catalytic efficiency across electronically diverse substrates [1]. In contrast, classic Pd(PPh₃)₄-based benzyl-aryl Suzuki couplings typically require 1–5 mol% loading and often demand higher temperatures or longer reaction times to achieve comparable conversions [2].

Catalyst Loading
Class-level inference
0.1 mol% Pd → 96% yield; 5–500× reduction vs. typical Pd(PPh₃)₄ protocols.
Supports cost-efficient scale-up; reduces Pd residue.
0.01–0.1 mol% Pd, 60–80 °C, Suzuki–Miyaura.
Suzuki–Miyaura coupling diarylmethane synthesis low catalyst loading

Compatibility with Protodeboronation-Prone Boronic Acids

The 2007 Burns et al. study demonstrated that trans-PdBr(N-Succ)(PPh₃)₂ successfully couples aryl-, hetaryl-, and alkenylboronic acids—including substrates that are highly susceptible to protodeboronation—without requiring strong bases, ancillary ligands, or slow-addition protocols [1]. Substituted aryl halides and 2-iodoenones were also coupled in excellent yields [1][2]. The Synfacts highlight explicitly notes that the precatalyst couples boronic acids 'prone to protodeborylation' . This contrasts with Pd(PPh₃)₄ systems, where heteroarylboronic acids often require excess boronic acid (1.5–2.0 equiv) to compensate for competing protodeboronation.

Protodeboronation Tolerance
Class-level inference
Effective coupling of heteroarylboronic acids and 2-iodoenones with stoichiometric boronic acid (1.0–1.1 equiv).
Reduces reagent cost for protodeboronation-sensitive substrates.
Standard Suzuki conditions, no excess boronic acid required.
protodeboronation suppression heteroarylboronic acids 2-iodoenones

HMPA-Free and Ligand-Free Stille Coupling

The precatalyst mediates Stille cross-coupling of allylic and benzylic bromides with organostannanes without requiring hexamethylphosphoramide (HMPA) as a co-solvent or the addition of ancillary ligands such as trifurylphosphine or triphenylarsine [1]. Yields range from 31% to 92% depending on substrate combination (Table 1, 15 entries), with 86% and 92% achieved for cinnamyl bromide couplings with Z-10 and stannane 8, respectively (entries 9 and 10) [1]. Classical Stille protocols using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with benzylic substrates routinely employ HMPA (a carcinogenic solvent) to achieve comparable yields, creating a costly and hazardous waste stream.

HMPA-Free Stille
Class-level inference
No HMPA or ancillary ligands required; yields 31–92% across 15 substrate combinations.
Eliminates carcinogenic solvent, simplifies workup.
Toluene, 60 °C, KF workup.
Stille coupling HMPA-free ancillary-ligand-free

Bench Stability and Precatalyst Recycling

The bis(triphenylphosphine)palladium(II) succinimide scaffold is documented as air-, light-, and moisture-stable, and can be stored on the bench without special precautions [1]. In the 2007 Org. Lett. study, trans-PdBr(N-Succ)(PPh₃)₂ was recovered and recycled using a polyethylene oxide additive, with catalytic activity retained across cycles [2]. This contrasts with Pd(PPh₃)₄, which is highly air-sensitive (oxidizes to Ph₃P=O and precipitates Pd black upon exposure to air) and must be stored under inert atmosphere, and with Pd₂(dba)₃/PPh₃ in-situ systems that require careful ligand-to-metal ratio optimization for each substrate class.

Bench Stability
Supporting evidence
Air-, light-, and moisture-stable; recyclable with polyethylene oxide additive.
Simplifies high-throughput and automated synthesis workflows.
Decomposition onset 223–228 °C.
precatalyst stability catalyst recycling air stability

Effective Catalysis Under MIDA Boronate Conditions

Commercially available trans-bromo[N-succinimidyl-bis(triphenylphosphine)]palladium(II) [Pd(PPh₃)₂NBS] was identified as an effective catalyst for the Suzuki–Miyaura coupling of alkenyl tosylates with alkenyl MIDA boronates under the slow-release conditions characteristic of MIDA boronate chemistry [1]. With less activated alkenyl tosylates, the addition of inexpensive, air-stable tricyclohexylphosphine tetrafluoroborate further enhanced reactivity [1]. MIDA boronates are challenging substrates because conventional catalysts often fail to promote transmetalation at the rate required for productive coupling before protodeboronation occurs [2].

MIDA Boronate Compatibility
Cross-study comparable
Active for alkenyl tosylate + alkenyl MIDA boronate coupling; optional PCy₃·HBF₄ additive enhances reactivity.
Fits iterative MIDA boronate strategies for medicinal chemistry.
Slow-release conditions; THF or dioxane, aqueous base.
MIDA boronates alkenyl tosylates slow-release coupling

High-Value Application Scenarios


Selective Csp³–Br Activation in Multifunctional Substrates

In synthetic sequences where a substrate contains both a benzylic bromide and an aryl bromide, trans-PdBr(N-Succ)(PPh₃)₂ enables exclusive Stille coupling at the benzylic position without protecting the aryl bromide, as demonstrated by the competition experiments in Crawforth et al. [1]. This selectivity eliminates a protection/deprotection sequence and avoids the regioisomeric mixtures produced by PdBr(PPh₃)₂(benzyl) or PdBr₂(PPh₃)₂ under identical conditions [1]. This scenario is particularly relevant in the late-stage functionalization of complex natural product intermediates and in the synthesis of radiolabeled tracers where step economy and isomeric purity are critical.

Gram-Scale Diarylmethane Synthesis with Low Palladium Carryover

For process development groups synthesizing diarylmethane-containing pharmaceutical intermediates, the 0.01–0.1 mol% catalyst loading achievable with trans-PdBr(N-Succ)(PPh₃)₂ at 60–80 °C [1] translates to sub-1000 ppm residual palladium levels before purification, significantly below the 1–5 mol% loadings typical of Pd(PPh₃)₄ protocols. Combined with the demonstrated recyclability of the catalyst using polyethylene oxide additives [2], this enables cost-effective scale-up that meets ICH Q3D elemental impurity guidelines with minimal additional scavenger treatments.

Iterative Suzuki–Miyaura Sequences with MIDA Boronates

Medicinal chemistry programs employing iterative cross-coupling strategies with MIDA-protected boronate building blocks can use trans-PdBr(N-Succ)(PPh₃)₂ as a single precatalyst across multiple coupling steps, as validated by its effectiveness under MIDA boronate slow-release conditions [1]. Its compatibility with both alkenyl tosylates and alkenyl MIDA boronates, along with the optional enhancement by PCy₃·HBF₄ for less activated substrates [1], makes it a versatile platform catalyst for automated synthesis and diversity-oriented synthesis campaigns.

HMPA-Free Stille Coupling for Sustainable Processes

Process chemists tasked with eliminating HMPA (a Category 1B carcinogen) from existing Stille coupling routes can directly substitute Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ protocols with trans-PdBr(N-Succ)(PPh₃)₂ in toluene at 60 °C, achieving yields of 70–92% without any ancillary ligands or co-solvents [1]. This directly addresses EHS constraints while maintaining the substrate scope for allylic and benzylic bromide partners, and the simplified biphasic KF workup reduces solvent usage relative to HMPA-containing procedures [1].

Application
Selection Property
Validation Focus
Late-stage benzylic functionalization
Csp³–Br vs Csp²–Br selectivity profile
Regioisomeric purity assessment
Diarylmethane intermediate scale-up
Low catalyst loading profile
Residual metal compliance review
Iterative MIDA boronate sequences
MIDA boronate compatibility
Transmetalation efficiency under slow-release conditions
HMPA-free Stille coupling processes
No HMPA or ancillary ligands required
Yield and EHS compliance verification
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